molecular formula C11H7BrCl2O3 B13671865 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one

5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one

Cat. No.: B13671865
M. Wt: 337.98 g/mol
InChI Key: NEDJCKJLLVIAOR-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one is a complex organic compound characterized by the presence of bromine, methoxy, and dichlorofuran groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol, followed by acetylation and subsequent chlorination to introduce the dichlorofuran moiety . The reaction conditions often involve the use of bromine, acetic anhydride, and iron powder as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine and chlorine groups.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include lithium diisopropylamide, sodium hydroxide, and hydrogen chloride . The reactions are typically carried out in solvents like tetrahydrofuran and water, under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of guaiacol 5-bromomesylate can yield 5-bromoguaiacol .

Scientific Research Applications

5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 5-(5-Bromo-2-methoxyphenyl)-3,4-dichlorofuran-2(5H)-one apart is its unique combination of bromine, methoxy, and dichlorofuran groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C11H7BrCl2O3

Molecular Weight

337.98 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)-3,4-dichloro-2H-furan-5-one

InChI

InChI=1S/C11H7BrCl2O3/c1-16-7-3-2-5(12)4-6(7)10-8(13)9(14)11(15)17-10/h2-4,10H,1H3

InChI Key

NEDJCKJLLVIAOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C(=C(C(=O)O2)Cl)Cl

Origin of Product

United States

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